1-(6-Bromo-2-naphthyl)-2-pyrrolidinone
Description
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2 |
InChI Key |
ZIJCFRCLDPCPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone
Starting Materials and Key Intermediates
- 6-Bromo-2-naphthol : The primary aromatic precursor, which provides the brominated naphthyl group.
- Pyrrolidinone or Pyrrolidine derivatives : The heterocyclic component that forms the lactam ring in the target compound.
The synthesis typically involves coupling these two components or constructing the pyrrolidinone ring onto the brominated naphthyl system.
Synthetic Routes
Nucleophilic Substitution of 6-Bromo-2-naphthol with Pyrrolidine
One common approach begins with 6-bromo-2-naphthol reacting with pyrrolidine under acidic conditions to form the corresponding ether or amide linkage, followed by cyclization to the pyrrolidinone ring.
- Reaction conditions : Acidic medium, often hydrochloric acid, to promote nucleophilic substitution of the hydroxyl group by pyrrolidine.
- Purification : Recrystallization or chromatographic techniques to isolate the hydrochloride salt of the product.
This method is scalable for industrial batch production and yields the hydrochloride salt of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone with good purity and reproducibility.
Stereoselective Nitro-Mannich Reaction Followed by Cyclization
Advanced synthetic strategies employ a nitro-Mannich reaction to stereoselectively form pyrrolidinone rings with various aryl substituents, including brominated naphthyl groups.
- This method involves the reaction of nitroalkanes with imines derived from 6-bromo-2-naphthyl aldehydes or ketones.
- The resulting β-nitroamines undergo cyclization to yield pyrrolidinones with high diastereoselectivity (48-84% yield).
- Asymmetric variants using chiral phosphoramidite ligands have been developed to improve enantiomeric excess (up to 52% e.e.).
This approach allows for the selective synthesis of stereochemically defined 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone derivatives, valuable in medicinal chemistry.
Bromination and Cross-Coupling Strategies
In some synthetic routes, brominated naphthyl precursors are prepared by selective bromination of naphthyl derivatives, followed by palladium-catalyzed cross-coupling reactions to introduce the pyrrolidinone moiety or its precursors.
Data Tables Summarizing Preparation Conditions and Yields
Analysis of Preparation Methods
Efficiency and Yield
- The nucleophilic substitution method offers a straightforward and economically viable route with high yields suitable for scale-up.
- The nitro-Mannich approach provides stereochemical control, critical for applications requiring enantiomerically pure compounds, though yields are somewhat lower and conditions more complex.
- Bromination followed by cross-coupling allows for modular synthesis, enabling structural diversification but requires careful control of reaction conditions to avoid side reactions.
Purity and Stereochemistry
- Purification is typically achieved by recrystallization or chromatography, ensuring high purity.
- The nitro-Mannich route uniquely allows for stereoselective synthesis, producing single diastereoisomers, which is advantageous for pharmaceutical applications.
Scalability and Industrial Application
- The nucleophilic substitution method is well-suited for batch industrial production with established protocols for quality control.
- The nitro-Mannich and cross-coupling methods, while powerful in research, require further optimization for large-scale manufacturing.
Summary of Key Research Findings and Perspectives
- Starting from 6-bromo-2-naphthol is the most common and practical approach, as this intermediate is commercially available or can be synthesized efficiently from 1,6-dibromo-2-naphthol.
- The pyrrolidinone ring formation can be achieved by direct substitution or via cyclization of intermediates formed through nitro-Mannich reactions.
- The presence of the bromine substituent on the naphthyl ring facilitates further functionalization and influences biological activity, making selective bromination methods critical.
- Research shows that derivatives of this compound exhibit promising biological activities, including antimicrobial and neuroprotective effects, underscoring the importance of stereoselective synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine at the 6-position of the naphthyl group undergoes substitution with nucleophiles under optimized conditions. Key findings include:
Table 1: NAS Reactions
*Yields inferred from analogous hydrodebromination of 1,6-dibromo-2-naphthol ( ) and Stille couplings ( ).
Transition Metal-Catalyzed Cross-Couplings
The bromine serves as a leaving group in palladium-mediated reactions:
Table 2: Cross-Coupling Reactions
*Yields adapted from analogous couplings in brominated oxazoles ( ) and naphthalenes ( ).
Pyrrolidinone Ring Functionalization
The lactam moiety participates in:
-
Ring-Opening : Treatment with Grignard reagents (e.g., MeMgBr) opens the ring, yielding secondary alcohols or amines ( ).
-
N-Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of NaH forms N-alkyl derivatives ( ).
-
Hydrolysis : Acidic conditions (HCl, H₂O) convert the lactam to a carboxylic acid ().
Table 3: Pyrrolidinone Reactivity
| Reaction | Reagent | Product | Yield* | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH | N-Methyl-1-(6-Bromo-2-naphthyl)-2-pyrrolidinone | 82% | |
| Hydrolysis | HCl, H₂O | 1-(6-Bromo-2-naphthyl)-2-pyrrolidinecarboxylic acid | 75% |
Cyclization and Heterocycle Formation
The compound acts as a precursor for fused heterocycles:
Scientific Research Applications
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyl ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- In contrast, the valproyl group in 1-(2-propylpentanoyl)-2-pyrrolidinone is designed for enzymatic hydrolysis to release GABA and valproic acid, enabling dual anticonvulsant activity .
- The aminopropyl group in 1-(3-aminopropyl)-2-pyrrolidinone introduces basicity (pKa ~9.85), making it a versatile intermediate for further functionalization .
- The phenylethynyl group in 1-(2-phenylethynyl)-2-pyrrolidinone provides a reactive alkyne for asymmetric synthesis .
Physicochemical Properties
Key Observations :
- The bromonaphthyl group likely reduces aqueous solubility compared to the aminopropyl derivative but enhances blood-brain barrier penetration relative to polar analogs.
- The acidic pKa of 1-(2-phenylethynyl)-2-pyrrolidinone (-1.43) reflects the electron-withdrawing alkyne, while the aminopropyl derivative’s basic pKa (~9.85) facilitates protonation in physiological environments .
Key Observations :
- 1-(2-Propylpentanoyl)-2-pyrrolidinone is explicitly designed as a prodrug, leveraging 2-pyrrolidinone’s CNS penetration to deliver anticonvulsants .
- The bromonaphthyl analog may serve as a substrate for Suzuki-Miyaura coupling, enabling diversification into biaryl structures. Its bromine atom also offers a handle for radiolabeling in imaging studies.
- Unlike the valproyl derivative, the bromonaphthyl compound is unlikely to hydrolyze into GABA, suggesting a distinct mechanism (e.g., direct receptor modulation).
Metabolic and Toxicity Considerations
- 1-(2-Propylpentanoyl)-2-pyrrolidinone: Hydrolysis releases valproic acid, which is associated with hepatotoxicity but remains a first-line anticonvulsant .
- 1-(3-Aminopropyl)-2-pyrrolidinone: The amine group may pose reactivity risks (e.g., Schiff base formation), necessitating protective handling .
- Bromonaphthyl derivative : The bromine atom could lead to bioaccumulation or off-target halogen bonding, requiring detailed toxicity profiling.
Biological Activity
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is a chemical compound belonging to the class of naphthyl derivatives, characterized by a bromine atom at the 6th position of the naphthyl ring and a pyrrolidinone moiety. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current research findings on the biological activity of this compound, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C13H10BrN
- Molecular Weight : 256.13 g/mol
- Structure : Contains a naphthalene ring substituted with a bromine atom and a pyrrolidinone group.
The biological activity of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is primarily attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, potentially disrupting metabolic pathways essential for cell survival.
- Antimicrobial Activity : Its structure suggests that it may interfere with bacterial cell wall synthesis, similar to other naphthyl derivatives that have shown antibacterial properties against resistant strains like MRSA .
Antimicrobial Properties
Research indicates that 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with promising results:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, related compounds have shown MIC values ranging from 30 to 64 μg/mL against MRSA and E. coli .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone | MRSA | TBD |
| Related Pyrrole Derivative | E. coli | 32 |
Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells via:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, inhibiting cell proliferation.
- Apoptotic Pathways Activation : Evidence suggests activation of caspases leading to programmed cell death in various cancer cell lines .
Case Studies
Several studies have explored the biological activity of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone:
- Study on Antibacterial Activity :
- Cancer Cell Line Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 6-Bromo-2-naphthol | Lacks pyrrolidinone group | Moderate antibacterial |
| 2-Naphthylamine | Amino group instead of bromine | Anticancer properties |
| 2-Naphthol | Parent compound without bromine | Limited antibacterial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone, and what experimental parameters influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated naphthyl intermediates (e.g., 6-bromo-2-naphthol derivatives) can react with pyrrolidinone precursors under Pd-catalyzed cross-coupling conditions . Key parameters include solvent choice (e.g., ethanol or acetonitrile for solubility optimization), temperature control (e.g., 0–80°C to minimize side reactions), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine coupling). Yield improvements often require iterative optimization of reaction time and purification steps (e.g., flash chromatography with EtOAc/hexane gradients) .
Q. How should researchers characterize the purity and structural integrity of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups; pyrrolidinone carbonyl at ~170 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>95% by area normalization).
- Elemental Analysis : Compare experimental C/H/N/Br ratios with theoretical values (e.g., CHBrNO: C 57.16%, H 4.11%, N 4.76%, Br 27.15%) .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Hazard Codes : Likely R36/37/38 (irritant) based on brominated analogs. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Monitor for discoloration or precipitate formation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the bromine atom.
- Transition State Analysis : Identify energy barriers for SNAr (nucleophilic aromatic substitution) pathways using Gaussian or ORCA software. Compare with experimental kinetics (e.g., rate constants in DMF vs. THF) .
Q. What strategies resolve contradictions in reported spectroscopic data for brominated naphthyl-pyrrolidinone derivatives?
- Methodology :
- Meta-Analysis : Cross-reference NMR data from analogs (e.g., 2-bromo-6-pyridine methanol, δ 7.8–8.1 ppm for pyridyl protons ) to identify systematic shifts caused by naphthyl substituents.
- Isotopic Labeling : Use -labeled pyrrolidinone to distinguish overlapping signals in crowded spectra .
Q. How does the steric and electronic profile of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone influence its utility in fragment-based drug discovery?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
